molecular formula C17H21N3O3S B2670237 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide CAS No. 2223544-61-2

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

货号 B2670237
CAS 编号: 2223544-61-2
分子量: 347.43
InChI 键: KONNDFDNHIBNBA-DLBZAZTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential biochemical and physiological effects. This compound is also known as MK-8931 and is a small molecule inhibitor of beta-secretase 1 (BACE1), which is an enzyme that plays a crucial role in the formation of beta-amyloid peptides. Beta-amyloid peptides are known to be the main component of amyloid plaques, which are a hallmark of Alzheimer's disease.

作用机制

The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide involves the inhibition of BACE1 activity. BACE1 is an enzyme that cleaves the amyloid precursor protein (APP) to form beta-amyloid peptides. By inhibiting the activity of BACE1, this compound prevents the formation of beta-amyloid peptides and reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that the compound is able to reduce the levels of beta-amyloid peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.

实验室实验的优点和局限性

The advantages of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in lab experiments include its ability to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for the treatment of Alzheimer's disease.
The limitations of using this compound in lab experiments include the fact that it is a small molecule inhibitor, which may limit its effectiveness in reducing the formation of beta-amyloid peptides. In addition, the compound may have off-target effects that could lead to unwanted side effects.

未来方向

Future research on (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide could focus on improving the compound's potency and selectivity for BACE1 inhibition. This could involve the development of new analogs or modifications to the existing structure of the compound.
Another area of future research could be the investigation of this compound in combination with other therapeutic agents for the treatment of Alzheimer's disease. This could involve the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease.
Overall, this compound is a promising compound for the treatment of Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.

合成方法

The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, this compound.

科学研究应用

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide has been widely used in scientific research as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has been shown to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. By inhibiting the activity of BACE1, this compound has the potential to reduce the formation of beta-amyloid peptides and slow down the progression of Alzheimer's disease.

属性

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13-15(12-18-20)17-16(8-5-10-23-17)19-24(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11-13,16-17,19H,5,8,10H2,1H3/b11-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNDFDNHIBNBA-DMFQBTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。